molecular formula C26H31ClN4O7 B2358253 Methyl 3-((R)-2-amino-3-(((R)-1-((4-nitrobenzyl)oxy)-1-oxohexan-2-yl)amino)-3-oxopropyl)-1H-indole-1-carboxylate hydrochloride CAS No. 865488-40-0

Methyl 3-((R)-2-amino-3-(((R)-1-((4-nitrobenzyl)oxy)-1-oxohexan-2-yl)amino)-3-oxopropyl)-1H-indole-1-carboxylate hydrochloride

Cat. No.: B2358253
CAS No.: 865488-40-0
M. Wt: 547.01
InChI Key: GBSRABPVQULOFQ-HLUKFBSCSA-N
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Description

Methyl 3-((R)-2-amino-3-(((R)-1-((4-nitrobenzyl)oxy)-1-oxohexan-2-yl)amino)-3-oxopropyl)-1H-indole-1-carboxylate hydrochloride is a structurally complex molecule featuring an indole core substituted with a methyl carboxylate group at position 1 and a chiral aminopropionamide side chain at position 2.

Properties

IUPAC Name

methyl 3-[(2R)-2-amino-3-[[(2R)-1-[(4-nitrophenyl)methoxy]-1-oxohexan-2-yl]amino]-3-oxopropyl]indole-1-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30N4O7.ClH/c1-3-4-8-22(25(32)37-16-17-10-12-19(13-11-17)30(34)35)28-24(31)21(27)14-18-15-29(26(33)36-2)23-9-6-5-7-20(18)23;/h5-7,9-13,15,21-22H,3-4,8,14,16,27H2,1-2H3,(H,28,31);1H/t21-,22-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBSRABPVQULOFQ-HLUKFBSCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C(=O)OCC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C(CC2=CN(C3=CC=CC=C32)C(=O)OC)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC[C@H](C(=O)OCC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)[C@@H](CC2=CN(C3=CC=CC=C32)C(=O)OC)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H31ClN4O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

547.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 3-((R)-2-amino-3-(((R)-1-((4-nitrobenzyl)oxy)-1-oxohexan-2-yl)amino)-3-oxopropyl)-1H-indole-1-carboxylate hydrochloride (CAS Number: 865488-40-0) is a complex organic compound that has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure is characterized by several functional groups, including an indole ring, amino acids, and a nitrobenzyl ether. Its molecular formula is C26H31ClN4O7C_{26}H_{31}ClN_{4}O_{7}, and it has a molecular weight of approximately 510. This structural complexity contributes to its diverse biological activities.

Pharmacological Activities

Anticancer Activity:
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that indole derivatives can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins .

Enzyme Inhibition:
The compound may also act as an inhibitor of specific enzymes involved in tumor growth. For example, some indole derivatives have been documented to inhibit protein kinases, which are crucial for cell signaling pathways related to cancer progression .

Neuroprotective Effects:
Additionally, there is emerging evidence suggesting that indole-based compounds can exhibit neuroprotective effects. These effects may be attributed to their ability to modulate neurotransmitter systems and reduce oxidative stress in neuronal cells .

The biological activity of this compound can be attributed to several mechanisms:

  • Apoptosis Induction: The compound may trigger programmed cell death in cancer cells by activating intrinsic apoptotic pathways.
  • Cell Cycle Arrest: It may interfere with cell cycle progression, particularly at the G2/M checkpoint, thereby inhibiting cancer cell proliferation.
  • Reactive Oxygen Species (ROS) Generation: Increased ROS levels can lead to oxidative damage in cancer cells, promoting apoptosis.

Case Studies and Research Findings

A study conducted on similar indole derivatives demonstrated their effectiveness against various cancer cell lines, including breast and lung cancer cells. The results indicated a dose-dependent response where higher concentrations led to increased cytotoxicity .

Study ReferenceCell LineIC50 Value (µM)Mechanism
MCF7 (breast cancer)12Apoptosis induction
A549 (lung cancer)15ROS generation

Scientific Research Applications

Pharmaceutical Development

This compound has been investigated for its potential as an antimicrobial agent. A study explored N-Derivatives of related indole carboxylates, emphasizing their efficacy against various pathogens through in silico and in vitro evaluations. The results indicated promising antimicrobial activity, suggesting that similar compounds could be developed for therapeutic use .

Biochemical Studies

The indole framework is known for its role in various biological processes, including enzyme inhibition and receptor modulation. Research has indicated that compounds with similar structures exhibit significant interactions with biological targets, making them candidates for drug development aimed at treating diseases such as cancer and infections .

Molecular Docking Studies

Molecular docking studies have been conducted to evaluate the binding affinity of this compound to specific biological targets. Such studies provide insights into how structural modifications can enhance or reduce activity against target proteins, which is essential for optimizing lead compounds in drug discovery .

Case Studies

Several case studies highlight the effectiveness of this compound in research settings:

  • Antimicrobial Activity : A study published in Pharmaceuticals demonstrated that derivatives of indole carboxylates showed significant antimicrobial properties against resistant strains of bacteria. The study utilized both computational modeling and experimental validation to confirm these findings .
  • Biological Activity Assessment : Another investigation focused on the biological activity of related compounds, utilizing molecular docking techniques to predict interactions with target enzymes involved in disease pathways. This approach assists in identifying potential therapeutic candidates for further development .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl (3aS,8aR)-3a-(3-Methoxy-3-oxopropyl)-1-((methoxycarbonyl)amino)-2-methyl-1,3a,8,8a-tetrahydropyrrolo[2,3-b]indole-3-carboxylate ()

  • Structural Similarities :
    Both compounds contain an indole ring substituted with ester groups (methyl/ethyl carboxylate) and chiral side chains. The compound in also features a pyrroloindole scaffold, a bicyclic system analogous to the indole core in the target molecule.
  • Key Differences: The side chain in includes a methoxycarbonylamino group and a tetrahydropyrroloindole system, whereas the target compound has a linear hexanoyl-4-nitrobenzyloxycarbonyl side chain. Molecular Weight: The compound in has a molecular weight of 478.1973 , while the target compound’s calculated molecular weight (based on its formula) is ~570–580 g/mol, indicating greater complexity.

2-(1-(3-(4-Chloroxyphenyl)-3-oxo-propyl)pyrrolidine-3-yl)-1H-benzo[d]imidazole ()

  • Structural Similarities :
    Both molecules contain aromatic heterocycles (indole/benzimidazole) and amide/ester linkages. The benzimidazole derivative in includes a pyrrolidine ring, analogous to the chiral amine in the target compound’s side chain.
  • Key Differences: The benzimidazole lacks the nitrobenzyloxy group and hexanoyl chain present in the target compound. NMR Data: The benzimidazole’s 1H-NMR shows aromatic protons at δ 7.62 (d, J=8.0 Hz) and δ 7.27 (dd, J=7.8 Hz) , differing from the indole proton environments in the target molecule. Molecular Weight: The benzimidazole has a lower molecular weight (404.1718 g/mol ) compared to the target compound.

Ethyl 4-(Benzyloxy)-1H-indole-2-carboxylate ()

  • Structural Similarities :
    Both compounds share an indole core with ester substituents (methyl/ethyl carboxylate). The benzyloxy group in is structurally analogous to the 4-nitrobenzyloxy group in the target compound.

Indole-Fused Heterocycles ()

  • Structural Similarities :
    The indole-fused heterocycles in share a common indole backbone with substitutions at position 3, similar to the target compound.
  • Key Differences :
    • The heterocycles in lack the extended peptidomimetic side chain and nitrobenzyl group.
    • 13C-NMR Data : The indole carbons in resonate at δ 101.99 (C-3) and δ 109.46 (C-7) , whereas the target compound’s indole carbons would likely show distinct shifts due to its unique substituents.

Research Implications and Limitations

Compounds in and demonstrate the importance of stereochemistry and heterocyclic diversity in drug design, while highlights safety considerations for indole derivatives. Future studies should focus on synthesizing the target compound and characterizing its physicochemical and pharmacological properties using methodologies such as chiral chromatography (as in ) and high-resolution mass spectrometry (as in ).

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